molecular formula C17H20O2 B14371502 4,4-Dicyclopropylbut-3-en-1-yl benzoate CAS No. 93727-40-3

4,4-Dicyclopropylbut-3-en-1-yl benzoate

Cat. No.: B14371502
CAS No.: 93727-40-3
M. Wt: 256.34 g/mol
InChI Key: GYHZQTDNAAWFMD-UHFFFAOYSA-N
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Description

4,4-Dicyclopropylbut-3-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclopropyl groups attached to a butenyl chain, which is further connected to a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dicyclopropylbut-3-en-1-yl benzoate typically involves the reaction of 4,4-Dicyclopropylbut-3-en-1-ol with benzoic acid or its derivatives. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dicyclopropylbut-3-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-Dicyclopropylbut-3-en-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4-Dicyclopropylbut-3-en-1-yl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl groups and benzoate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dicyclopropylbut-3-en-1-yl acetate
  • 4,4-Dicyclopropylbut-3-en-1-yl propionate
  • 4,4-Dicyclopropylbut-3-en-1-yl butyrate

Uniqueness

4,4-Dicyclopropylbut-3-en-1-yl benzoate stands out due to its specific structural features, such as the presence of cyclopropyl groups and the benzoate moiety

Properties

CAS No.

93727-40-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4,4-dicyclopropylbut-3-enyl benzoate

InChI

InChI=1S/C17H20O2/c18-17(15-5-2-1-3-6-15)19-12-4-7-16(13-8-9-13)14-10-11-14/h1-3,5-7,13-14H,4,8-12H2

InChI Key

GYHZQTDNAAWFMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=CCCOC(=O)C2=CC=CC=C2)C3CC3

Origin of Product

United States

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